4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 88888-30-6 . It has a molecular weight of 156.18 . The IUPAC name for this compound is this compound .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . This reaction would be effected through a hydrogen bond catalysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O3/c9-6(10)7-1-3-8(11,5-7)4-2-7/h11H,1-5H2,(H,9,10) .Chemical Reactions Analysis
The asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction is mechanistically distinct from the preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.18 . It is recommended to store it at room temperature .Scientific Research Applications
Synthesis and Stereostructure
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid has been used in the synthesis of various stereochemically complex compounds. For instance, Palkó et al. (2005) synthesized 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers using 1,3-oxazine or γ-lactone intermediates, which were characterized by IR and NMR spectroscopy techniques (Palkó, Sándor, Sohár & Fülöp, 2005).
Stereochemistry of the Nametkin Shift
This compound has also been instrumental in understanding the stereochemistry of the Nametkin Shift. Cameron et al. (1994) used a related compound, camphene‐1‐carboxylic acid, to provide evidence for the migration preference of the exo methyl group in this shift (Cameron, Jochem, Morris & Maguire, 1994).
Chiral Auxiliaries in Synthesis
Compounds such as 2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, derived from this compound, have potential use as chiral auxiliaries. Ishizuka et al. (1990) achieved a high-yield synthesis of these compounds, which can be instrumental in the stereoselective preparation of other complex molecules (Ishizuka, Kimura, Ishibuchi & Kunieda, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The carboxylate group is a versatile function amenable to various transformations .
properties
IUPAC Name |
4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6(10)7-1-3-8(11,5-7)4-2-7/h11H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGAUWRAKOCURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616506 | |
Record name | 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88888-30-6 | |
Record name | 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88888-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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